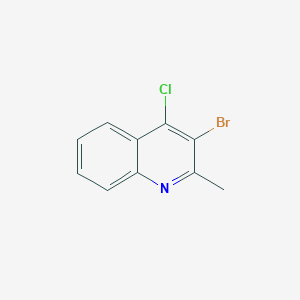

3-Bromo-4-chloro-2-methylquinoline

Description

BenchChem offers high-quality 3-Bromo-4-chloro-2-methylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-chloro-2-methylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTQUYIJYAJUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-chloro-2-methylquinoline

This technical guide provides a comprehensive overview of a strategic and efficient synthesis pathway for 3-bromo-4-chloro-2-methylquinoline, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. The described methodology is designed to ensure high regioselectivity and yield, addressing common challenges in the synthesis of polysubstituted quinolines.

Introduction

Quinolines and their halogenated derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The specific substitution pattern of 3-bromo-4-chloro-2-methylquinoline makes it a valuable intermediate for the synthesis of novel therapeutic agents. The strategic introduction of bromo and chloro substituents at specific positions of the quinoline core allows for diverse downstream functionalization, enabling the exploration of a broad chemical space in drug discovery programs. This guide details a robust three-step synthesis designed for both laboratory-scale preparation and potential scale-up, emphasizing the chemical principles that govern each transformation.

Proposed Synthetic Pathway

The synthesis of 3-bromo-4-chloro-2-methylquinoline is most effectively achieved through a three-step sequence, commencing with the construction of the quinoline core, followed by sequential halogenations. This approach provides superior control over the regiochemistry of the final product.

Caption: Overall synthetic pathway for 3-bromo-4-chloro-2-methylquinoline.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Methyl-4-hydroxyquinoline

The initial step involves the construction of the 2-methyl-4-hydroxyquinoline core via the Conrad-Limpach reaction. This classic method provides a reliable route to 4-hydroxyquinolines from anilines and β-ketoesters.

Reaction: Aniline reacts with ethyl acetoacetate to form an enamine intermediate, which upon thermal cyclization yields 2-methyl-4-hydroxyquinoline.

Causality of Experimental Choices: The Conrad-Limpach reaction is favored for its operational simplicity and the ready availability of the starting materials. The high-temperature cyclization is a key step, driving the reaction towards the formation of the stable quinoline ring system. The use of a high-boiling point solvent such as Dowtherm A ensures that the required temperature for the intramolecular cyclization is achieved and maintained.

Experimental Protocol:

-

In a round-bottom flask equipped with a condenser, equimolar amounts of aniline and ethyl acetoacetate are mixed.

-

The mixture is heated at 140-150°C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

-

The resulting crude ethyl β-anilinocrotonate is added dropwise to a preheated high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) at 250-260°C.

-

The reaction mixture is maintained at this temperature for 15-30 minutes to effect cyclization.

-

Upon cooling, the product, 2-methyl-4-hydroxyquinoline, precipitates and can be collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol, to yield a crystalline solid.

Mechanism: The reaction proceeds through an initial acid-catalyzed addition of the aniline to the keto group of ethyl acetoacetate, followed by dehydration to form the enamine intermediate. The subsequent step is a thermally induced intramolecular cyclization (a 6-π electrocyclization), followed by tautomerization to the more stable 4-hydroxyquinoline form.

Step 2: Regioselective Bromination of 2-Methyl-4-hydroxyquinoline

The second step is the critical regioselective bromination of the 2-methyl-4-hydroxyquinoline intermediate at the C-3 position. The electron-donating hydroxyl group at the C-4 position strongly activates the C-3 position for electrophilic substitution.

Reaction: 2-Methyl-4-hydroxyquinoline is treated with a brominating agent, such as bromine in acetic acid or N-bromosuccinimide (NBS), to yield 3-bromo-2-methyl-4-hydroxyquinoline.

Causality of Experimental Choices: The choice of a suitable brominating agent and solvent system is crucial for achieving high regioselectivity and avoiding over-bromination. Acetic acid is a common solvent for such reactions as it can protonate the quinoline nitrogen, further directing the electrophilic attack to the desired position. Using a controlled amount of the brominating agent is essential to prevent the formation of di-brominated byproducts.

Experimental Protocol:

-

2-Methyl-4-hydroxyquinoline is dissolved in glacial acetic acid in a flask protected from light.

-

A solution of bromine (1.0-1.1 equivalents) in glacial acetic acid is added dropwise to the quinoline solution at room temperature with stirring.

-

The reaction mixture is stirred for several hours until TLC analysis indicates the complete consumption of the starting material.

-

The reaction mixture is then poured into ice water, and the precipitated solid is collected by filtration.

-

The crude 3-bromo-2-methyl-4-hydroxyquinoline is washed with water to remove residual acetic acid and then dried. Further purification can be achieved by recrystallization.

Step 3: Chlorination of 3-Bromo-2-methyl-4-hydroxyquinoline

The final step is the conversion of the 4-hydroxy group to a chloro group using a standard chlorinating agent.

Reaction: 3-Bromo-2-methyl-4-hydroxyquinoline is treated with phosphorus oxychloride (POCl₃) to yield the final product, 3-bromo-4-chloro-2-methylquinoline.

Causality of Experimental Choices: Phosphorus oxychloride is a widely used and effective reagent for the conversion of hydroxyl groups on heterocyclic rings to chloro groups. The reaction is typically performed in excess POCl₃, which also serves as the solvent. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.

Experimental Protocol:

-

A mixture of 3-bromo-2-methyl-4-hydroxyquinoline and an excess of phosphorus oxychloride is placed in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux (approximately 110°C) and maintained at this temperature for 2-4 hours. The progress of the reaction is monitored by TLC.

-

After completion, the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

-

The acidic solution is neutralized with a base, such as aqueous sodium hydroxide or sodium carbonate, until the product precipitates.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes representative reaction parameters for the synthesis of 3-bromo-4-chloro-2-methylquinoline, based on analogous transformations reported in the literature.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Conrad-Limpach | Aniline, Ethyl Acetoacetate | Dowtherm A | 250-260 | 0.25-0.5 | 70-85 |

| 2 | Bromination | Br₂, NBS | Acetic Acid | Room Temp. | 2-6 | 80-95 |

| 3 | Chlorination | POCl₃ | Neat | 110 (reflux) | 2-4 | 85-95 |

Conclusion

The described three-step synthesis provides a reliable and regioselective pathway to 3-bromo-4-chloro-2-methylquinoline. By carefully controlling the reaction conditions at each stage, particularly the bromination step, high yields of the desired product can be achieved. This in-depth guide, with its detailed protocols and mechanistic explanations, serves as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for applications in drug discovery and development.

References

-

Reitsema, R. H. The Chemistry of 4-Hydroxyquinolines. Chemical Reviews. 1948 , 43 (1), 43–68. [Link]

-

Jones, G. The Chemistry of Quinolines. In The Chemistry of Heterocyclic Compounds; John Wiley & Sons, Ltd., 1977; Vol. 32, pp 93–318. [Link]

-

Patel, V. M.; Rajani, D. P.; Patel, H. R.; Patel, K. C. Synthesis and characterization of novel quinoline derivatives and their biological evaluation. Medicinal Chemistry Research. 2013 , 22 (10), 4737–4746. [Link]

-

Katritzky, A. R.; Rachwal, S.; Rachwal, B. Recent progress in the synthesis of 1,2,3,4-tetrahydroquinolines. Tetrahedron. 1996 , 52 (48), 15031–15070. [Link]

-

Maddila, S.; Gorle, S.; Singh, M.; Lavanya, P.; Jonnalagadda, S. B. Synthesis, antibacterial and docking studies of novel quinoline-substituted pyrazole derivatives. Journal of the Serbian Chemical Society. 2016 , 81 (9), 1039–1052. [Link]

An In-depth Technical Guide to 3-Bromo-4-chloro-2-methylquinoline: Synthesis, Reactivity, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 3-Bromo-4-chloro-2-methylquinoline. This highly functionalized quinoline scaffold represents a valuable building block in medicinal chemistry, offering multiple reaction sites for the development of novel molecular entities. While this specific isomer is not extensively documented in public databases, this paper will provide a robust framework for its synthesis and utilization based on established principles of quinoline chemistry.

Chemical Identity and Physicochemical Properties

3-Bromo-4-chloro-2-methylquinoline is a halogenated derivative of the quinoline heterocyclic system. The presence of a bromine atom at the C3 position, a chlorine atom at the C4 position, and a methyl group at the C2 position creates a unique electronic and steric environment, influencing its reactivity and potential biological activity.

Table 1: Physicochemical Properties of 3-Bromo-4-chloro-2-methylquinoline

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrClN | [1] |

| Molecular Weight | 256.53 g/mol | [1] |

| Physical Form | Solid | [1] |

| InChI Key | CVTQUYIJYAJUPR-UHFFFAOYSA-N | [1] |

| SMILES | BrC1=C(Cl)C2=CC=CC=C2N=C1C | [1] |

| MDL Number | MFCD13689067 | [1] |

| PubChem Substance ID | 329774018 | [1] |

Note: Experimental data such as melting point and boiling point are not available in the reviewed literature. These properties must be determined empirically.

Plausible Synthetic Pathway

A direct, published synthesis for 3-Bromo-4-chloro-2-methylquinoline is not readily found. However, a logical and efficient synthetic route can be proposed based on well-established transformations in quinoline chemistry. The most plausible pathway involves a three-step sequence starting from aniline: (1) Conrad-Limpach synthesis to form the 4-hydroxyquinoline core, (2) chlorination of the hydroxyl group, and (3) regioselective bromination.

Caption: Plausible three-step synthesis of 3-Bromo-4-chloro-2-methylquinoline.

Causality and Experimental Considerations:

-

Step 1: Conrad-Limpach Synthesis: This classic reaction is one of the most reliable methods for constructing the 2-methyl-4-quinolone scaffold.[3] The initial condensation of aniline with ethyl acetoacetate forms a β-anilinocrotonate intermediate. The crucial step is the thermal cyclization, which requires high temperatures (typically ~250 °C) in a high-boiling solvent like diphenyl ether to proceed efficiently.[3] This regioselectivity (yielding the 4-quinolone) is favored under these kinetic control conditions.

-

Step 2: Chlorination: The conversion of the 4-hydroxy (or more accurately, the 4-quinolone tautomer) to a 4-chloro group is a standard transformation.[4] Phosphorus oxychloride (POCl₃) is the most common reagent for this purpose, acting as both a chlorinating and dehydrating agent. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. This step is critical as it activates the C4 position and transforms the quinolone into a more versatile quinoline intermediate.

-

Step 3: Regioselective Bromination: The final step is an electrophilic aromatic substitution. The quinoline ring system is generally deactivated to electrophilic attack, particularly the pyridine ring. However, the C3 position is the most electron-rich position on the pyridine ring of a 4-chloroquinoline. Bromination with reagents like N-Bromosuccinimide (NBS) or elemental bromine (Br₂) is expected to proceed with high regioselectivity at the C3 position. The choice of solvent (e.g., acetic acid, carbon tetrachloride) can influence the reaction rate and selectivity.

Protocol 1: Proposed Synthesis

Step 1: Synthesis of 2-Methylquinolin-4(1H)-one

-

In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

-

Stir the mixture at room temperature for 3-4 hours or until TLC analysis confirms the formation of the anilinocrotonate intermediate.

-

Remove volatile components under reduced pressure.

-

Add the crude intermediate to a separate flask containing a high-boiling solvent (e.g., diphenyl ether).

-

Heat the mixture to ~250 °C for 30-60 minutes, monitoring the reaction by TLC.

-

Cool the reaction to room temperature, allowing the product to precipitate.

-

Collect the solid by filtration, wash thoroughly with hexane or diethyl ether to remove the solvent, and dry to yield crude 2-methylquinolin-4(1H)-one. Recrystallization from ethanol may be necessary.[3]

Step 2: Synthesis of 4-Chloro-2-methylquinoline

-

To a flask containing 2-methylquinolin-4(1H)-one (1.0 eq), carefully add phosphorus oxychloride (POCl₃, 3-5 eq) under an inert atmosphere (N₂ or Ar).

-

Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a base (e.g., solid Na₂CO₃ or aqueous NaOH) until the pH is ~7-8.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-chloro-2-methylquinoline.

Step 3: Synthesis of 3-Bromo-4-chloro-2-methylquinoline

-

Dissolve 4-chloro-2-methylquinoline (1.0 eq) in a suitable solvent such as glacial acetic acid or CCl₄.

-

Add N-Bromosuccinimide (NBS, 1.05-1.1 eq) portion-wise at room temperature.

-

Stir the reaction at room temperature or with gentle heating until TLC indicates complete consumption of the starting material.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any excess bromine.

-

Extract the product into an organic solvent, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford the final product.

Chemical Reactivity and Applications in Drug Discovery

The primary value of 3-Bromo-4-chloro-2-methylquinoline in synthetic and medicinal chemistry lies in its utility as a scaffold for diversification through cross-coupling reactions. The presence of two distinct halogen atoms at electronically different positions (C3 and C4) allows for selective or sequential functionalization.

The general reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend I > Br > OTf > Cl.[5] This is due to the bond dissociation energies (C-Br is weaker than C-Cl) and the kinetics of the oxidative addition step, which is often rate-determining.[5][6] This differential reactivity is a powerful tool for the synthetic chemist.

Caption: Key cross-coupling reactions at the more reactive C3-Bromo position.

Strategic Applications:

-

Kinase Inhibitor Scaffolds: The quinoline core is a "privileged structure" found in numerous kinase inhibitors. By using reactions like the Suzuki-Miyaura coupling, diverse aryl and heteroaryl groups can be introduced at the C3 position, enabling the exploration of structure-activity relationships (SAR) to target the ATP-binding site of various kinases.[7]

-

GPCR Ligand Development: Functionalized quinolines are also valuable in developing ligands for G-protein coupled receptors (GPCRs). Buchwald-Hartwig amination allows the installation of various amine functionalities, which can serve as key pharmacophoric features for receptor interaction.

-

Sequential Functionalization: By carefully selecting catalysts and reaction conditions (e.g., using advanced phosphine ligands that can activate C-Cl bonds), it is possible to first react the more labile C3-Br bond, and then in a subsequent step, functionalize the C4-Cl bond, leading to highly complex, tri-substituted quinoline derivatives.

Protocol 2: General Suzuki-Miyaura Cross-Coupling

-

To an oven-dried Schlenk tube, add 3-Bromo-4-chloro-2-methylquinoline (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a solvent system (e.g., toluene/water or dioxane/water).

-

Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Heat the reaction mixture (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to yield the 3-aryl-4-chloro-2-methylquinoline product.[8]

Analytical and Spectroscopic Characterization

As no published spectra are available, the identity and purity of synthesized 3-Bromo-4-chloro-2-methylquinoline must be confirmed through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a singlet for the C2-methyl group (likely in the δ 2.5-2.8 ppm range). The aromatic region (δ 7.5-8.5 ppm) will display four distinct signals corresponding to the protons on the benzo-fused ring, with coupling patterns indicative of their positions.[9]

-

¹³C NMR: The spectrum will show 10 distinct carbon signals. The methyl carbon will be in the aliphatic region, while the remaining nine will be in the aromatic/heteroaromatic region. The carbons directly attached to the halogens (C3 and C4) will be significantly influenced by their electronegativity.[10]

-

-

Mass Spectrometry (MS): This is a critical tool for confirming the molecular weight and elemental composition. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will exhibit a characteristic isotopic cluster pattern (M, M+2, M+4, M+6), which is definitive for a compound containing one Br and one Cl atom. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass to within ±5 ppm of the theoretical value (254.9450 for C₁₀H₇⁷⁹Br³⁵ClN).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C=C and C=N stretching vibrations for the quinoline ring in the 1600-1450 cm⁻¹ region, as well as C-H stretching and bending modes.[11]

Safety and Handling

Based on the GHS classifications provided by suppliers, 3-Bromo-4-chloro-2-methylquinoline is a hazardous substance that requires careful handling.[1]

-

Hazard Classifications: Acute Toxicity, Oral (Category 3); Serious Eye Damage (Category 1).[1]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The compound is classified under storage class 6.1C (Combustible, acute toxic Cat. 3).[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

-

Conclusion

3-Bromo-4-chloro-2-methylquinoline is a strategically important building block for synthetic and medicinal chemistry. While detailed characterization data is sparse, its synthesis is achievable through logical, well-precedented chemical transformations. Its true value is realized in its potential for diversification via modern cross-coupling methodologies, providing a robust platform for the generation of novel compound libraries targeting a range of biological systems, from protein kinases to GPCRs. Researchers utilizing this compound must proceed with rigorous analytical characterization to confirm its identity and purity and must adhere to strict safety protocols due to its toxicity.

References

[9] BenchChem (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Available at: BenchChem Website. Journal of Organic Chemistry (Date not specified). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. ACS Publications. [3] BenchChem (2025). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide. Available at: BenchChem Website. [11] ResearchGate (Date not specified). Vibrational spectroscopic study of some quinoline derivatives. [12] PubChem (2026). 3-Bromo-4-chloroquinoline. National Center for Biotechnology Information. [1] Sigma-Aldrich (2026). 3-Bromo-4-chloro-2-methylquinoline Product Page. Available at: Sigma-Aldrich Website. [13] ChemBK (Date not specified). 3-bromo-4-chloro-6-fluoro-2-methylquinoline. [14] BLD Pharm (Date not specified). 1134335-05-9 | 3-Bromo-2-chloro-4-methylquinoline. [15] ECHEMI (Date not specified). Buy 3-BROMO-4-CHLOROQUINOLINE Industrial Grade. [10] PubMed (2014). Synthesis, spectroscopy and computational studies of selected hydroxyquinolines and their analogues. Spectrochim Acta A Mol Biomol Spectrosc. [16] Journal of Organic Chemistry (Date not specified). Regioselective Synthesis of 3-Bromoquinoline Derivatives. ACS Publications. Google Patents (Date not specified). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Sigma-Aldrich (2026). 3-Bromo-4-chloro-2-methylquinoline Product Page (alternative link). Available at: Sigma-Aldrich Website. [17] Chiralen (Date not specified). 6-Bromo-3-chloro-4-hydroxy-2-methylquinoline. [2] Sigma-Aldrich (2026). 3-Bromo-4-chloro-2-methylquinoline European Product Page. Available at: Sigma-Aldrich Website. [5] BenchChem (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Available at: BenchChem Website. [18] Chemical Synthesis Database (2025). 7-bromo-2-chloro-4-methylquinoline. [4] BenchChem (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Available at: BenchChem Website. [19] Google Patents (Date not specified). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. [20] Atlantis Press (Date not specified). Synthesis of 6-bromo-4-iodoquinoline. [6] Chemical Reviews (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. [7] PubMed (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorg Chem. [8] PubMed Central (Date not specified). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.

Sources

- 1. 3-Bromo-4-chloro-2-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Bromo-4-chloro-2-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, spectroscopy and computational studies of selected hydroxyquinolines and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 3-Bromo-4-chloroquinoline | C9H5BrClN | CID 618306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. 1134335-05-9|3-Bromo-2-chloro-4-methylquinoline|BLD Pharm [bldpharm.com]

- 15. echemi.com [echemi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chiralen.com [chiralen.com]

- 18. chemsynthesis.com [chemsynthesis.com]

- 19. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 20. download.atlantis-press.com [download.atlantis-press.com]

An In-depth Technical Guide to 3-Bromo-4-chloro-2-methylquinoline: Structure, Synthesis, and Applications

A Foreword for the Modern Researcher: The quinoline scaffold remains a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activity and unique photophysical properties. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative, 3-Bromo-4-chloro-2-methylquinoline. Herein, we move beyond simple data reporting to offer a senior application scientist's perspective on its chemical identity, logical synthesis, and potential applications, grounded in established chemical principles and supported by authoritative references.

Elucidating the Molecular Architecture: Chemical Structure and IUPAC Nomenclature

The foundational step in understanding any chemical entity is a precise definition of its structure and internationally recognized name.

IUPAC Name

The formal appellation for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 3-Bromo-4-chloro-2-methylquinoline . This name systematically describes the arrangement of substituents on the core quinoline rings.

Chemical Structure

The molecule consists of a bicyclic quinoline core, which is a fusion of a benzene ring and a pyridine ring. The numbering of the quinoline ring system is standard, with the nitrogen atom assigned position 1. The substituents are located as follows: a methyl group at position 2, a bromine atom at position 3, and a chlorine atom at position 4.

Below is a two-dimensional representation of the chemical structure and a diagram illustrating the IUPAC numbering system.

Key Physicochemical Properties

A summary of the key physicochemical properties of 3-Bromo-4-chloro-2-methylquinoline is provided in the table below.

| Property | Value | Source |

| CAS Number | 1333256-98-6 | [CymitQuimica], [AccelaChemBio] |

| Molecular Formula | C₁₀H₇BrClN | [Sigma-Aldrich] |

| Molecular Weight | 256.53 g/mol | [Sigma-Aldrich] |

| Appearance | Solid | [Sigma-Aldrich] |

| SMILES | BrC1=C(Cl)C2=CC=CC=C2N=C1C | [Sigma-Aldrich] |

| InChI | 1S/C10H7BrClN/c1-6-9(11)10(12)7-4-2-3-5-8(7)13-6/h2-5H,1H3 | [Sigma-Aldrich] |

A Plausible Synthetic Pathway: A Multi-Step Approach

-

Conrad-Limpach Reaction: Synthesis of the 4-hydroxy-2-methylquinoline intermediate.

-

Chlorination: Conversion of the hydroxyl group to a chloro group.

-

Bromination: Introduction of the bromine atom at the 3-position.

Experimental Protocol

The following is a detailed, step-by-step methodology for the proposed synthesis.

Step 1: Synthesis of 4-Hydroxy-2-methylquinoline

This initial step utilizes the Conrad-Limpach reaction, a classic and reliable method for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters.[1]

-

Materials: Aniline, Ethyl acetoacetate, Diphenyl ether (solvent).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of aniline and ethyl acetoacetate.

-

Heat the mixture to 140-150 °C for 2 hours to form the intermediate ethyl 3-anilinobut-2-enoate, collecting the water byproduct in the Dean-Stark trap.

-

Add the reaction mixture to a larger flask containing diphenyl ether, preheated to 250 °C.

-

Maintain the temperature at 250 °C for 30 minutes to facilitate the cyclization.

-

Allow the reaction mixture to cool to room temperature, during which the product will precipitate.

-

Filter the solid product and wash with a suitable solvent such as hexane or toluene to remove the diphenyl ether.

-

Recrystallize the crude product from ethanol to yield pure 4-hydroxy-2-methylquinoline.

-

Step 2: Synthesis of 4-Chloro-2-methylquinoline

The hydroxyl group at the 4-position is subsequently converted to a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[2]

-

Materials: 4-Hydroxy-2-methylquinoline, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-hydroxy-2-methylquinoline to an excess of phosphorus oxychloride.

-

Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Cautiously pour the cooled residue onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the product precipitates.

-

Filter the solid, wash thoroughly with water, and dry.

-

The crude 4-chloro-2-methylquinoline can be purified by recrystallization from ethanol or by column chromatography on silica gel.

-

Step 3: Synthesis of 3-Bromo-4-chloro-2-methylquinoline

The final step involves the electrophilic bromination of the quinoline ring. The electron-donating methyl group at the 2-position and the directing effect of the nitrogen atom will favor substitution at the 3-position.

-

Materials: 4-Chloro-2-methylquinoline, Bromine (Br₂), Glacial acetic acid.

-

Procedure:

-

Dissolve 4-chloro-2-methylquinoline in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a stirrer.

-

Slowly add an equimolar amount of bromine, dissolved in a small amount of glacial acetic acid, to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a large volume of ice water to precipitate the product.

-

Filter the solid, wash with water to remove any remaining acid, and then with a dilute sodium thiosulfate solution to remove any unreacted bromine.

-

Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure 3-Bromo-4-chloro-2-methylquinoline.

-

Spectroscopic and Analytical Data

While experimental spectra for 3-Bromo-4-chloro-2-methylquinoline are not publicly available, the expected spectroscopic data can be predicted based on the analysis of similar structures. For reference, spectral data for the precursor, 4-chloro-2-methylquinoline, is available and can be used as a basis for comparison.[1]

Expected Spectroscopic Data for 3-Bromo-4-chloro-2-methylquinoline:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the quinoline ring system and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms. |

| ¹³C NMR | Resonances for the ten carbon atoms of the quinoline core and the methyl group. The positions of the carbons bearing the bromine and chlorine atoms will show characteristic shifts. |

| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and C-Cl and C-Br stretching vibrations. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observable, along with a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes. Fragmentation patterns would likely involve the loss of the halogen and methyl substituents. |

Potential Applications in Drug Discovery and Materials Science

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Halogens can enhance membrane permeability, increase metabolic stability, and participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding.

Given the substitution pattern of 3-Bromo-4-chloro-2-methylquinoline, it is a promising candidate for further investigation in several areas:

-

Anticancer Drug Development: The combination of the quinoline core and multiple halogen substituents suggests potential activity as a kinase inhibitor or a DNA intercalating agent.

-

Antiviral Research: Substituted quinolines have been investigated for their antiviral properties, and this compound could be a valuable addition to screening libraries.

-

Materials Science: Halogenated aromatic compounds can exhibit interesting photophysical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Conclusion

3-Bromo-4-chloro-2-methylquinoline is a highly functionalized heterocyclic compound with significant potential for applications in both medicinal chemistry and materials science. While detailed experimental data for this specific molecule is sparse in the public domain, a logical and efficient synthetic route can be proposed based on well-established chemical principles. The presence of the quinoline scaffold and the strategic placement of halogen and methyl substituents make it an attractive target for further synthesis and biological evaluation. This in-depth guide provides a solid foundation for researchers and scientists interested in exploring the chemical space and potential applications of this and related quinoline derivatives.

References

-

PubChem. 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. Available at: [Link].

-

AccelaChemBio. 1333256-98-6, 3-Bromo-4-chloro-2-methylquinoline. Available at: [Link].

-

ResearchGate. (2025). Biological Activities of Quinoline Derivatives. Available at: [Link].

-

Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Available at: [Link].

Sources

- 1. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Bromo-4-chloro-2-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 4. US2978478A - Reaction of phosphorus oxychloride and polar polyhydric compounds - Google Patents [patents.google.com]

Solubility of 3-Bromo-4-chloro-2-methylquinoline in common organic solvents

An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-4-chloro-2-methylquinoline

Executive Summary

3-Bromo-4-chloro-2-methylquinoline is a halogenated quinoline derivative with a molecular formula of C₁₀H₇BrClN and a molecular weight of 256.53 g/mol .[1] As a substituted heterocyclic compound, it serves as a valuable building block in organic synthesis and medicinal chemistry.[2] Understanding the solubility of such compounds is a critical first step in the design of synthetic routes, purification strategies, and the development of pharmaceutical formulations. Poor aqueous solubility is a major hurdle in drug development, affecting bioavailability and efficacy.[3]

This technical guide provides a comprehensive analysis of the predicted solubility of 3-Bromo-4-chloro-2-methylquinoline in common organic solvents. Due to a lack of publicly available empirical data for this specific molecule, this document, authored from the perspective of a Senior Application Scientist, focuses on a two-pronged approach:

-

Theoretical Prediction: A detailed analysis of the molecule's physicochemical properties to forecast its solubility behavior based on fundamental principles like "like dissolves like."[4]

-

Experimental Verification: A robust, step-by-step protocol for researchers to accurately determine the compound's solubility, ensuring a self-validating and reproducible methodology.

This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solubility characteristics.

Physicochemical Characterization and Theoretical Solubility Profile

The solubility of a solute in a solvent is governed by intermolecular forces. The principle of "like dissolves like" suggests that substances with similar polarities are more likely to be soluble in one another.[5] The structure of 3-Bromo-4-chloro-2-methylquinoline provides significant insight into its expected solubility.

-

Molecular Structure: C₁₀H₇BrClN

-

Molecular Weight: 256.53 g/mol [1]

-

Physical Form: Solid

Structural Analysis:

-

Quinoline Core: The fused aromatic benzene and pyridine rings form a large, relatively nonpolar backbone. The nitrogen atom in the pyridine ring, however, introduces a degree of polarity and makes the molecule a weak base, capable of forming salts in acidic conditions.[6]

-

Halogen Substituents (Bromo and Chloro): The bromine and chlorine atoms are electronegative, contributing to the molecule's overall polarity. They also significantly increase the molecular weight, which can negatively impact solubility.[5]

-

Methyl Group: The methyl group at the 2-position is a nonpolar, electron-donating group.

Predicted Solubility: Based on this hybrid structure, 3-Bromo-4-chloro-2-methylquinoline is predicted to be a compound of low to moderate polarity. Therefore, its solubility is expected to be poor in highly polar solvents like water and in highly nonpolar solvents like hexane. It is likely to exhibit the highest solubility in moderately polar organic solvents that can engage in dipole-dipole interactions.

The diagram below illustrates the relationship between solvent polarity and the anticipated solubility of the target compound.

Caption: Predicted solubility based on solvent polarity.

Experimental Methodology for Solubility Determination

A systematic approach is required to determine the solubility profile accurately. The following protocols are adapted from established methods for organic compound analysis.[7][8][9]

Part A: Qualitative Solubility Assessment

This initial screening provides rapid insights into the compound's acidic/basic character and general solubility class.

Protocol:

-

Preparation: Label five small test tubes (e.g., 13x100 mm).

-

Dispensing Solute: Add approximately 20-25 mg of 3-Bromo-4-chloro-2-methylquinoline to each test tube.

-

Solvent Addition: Add 0.75 mL of the respective solvent to each tube in 0.25 mL increments:

-

Tube 1: Deionized Water

-

Tube 2: 5% w/v Sodium Hydroxide (NaOH)

-

Tube 3: 5% w/v Sodium Bicarbonate (NaHCO₃)

-

Tube 4: 5% v/v Hydrochloric Acid (HCl)

-

Tube 5: Concentrated Sulfuric Acid (H₂SO₄) (Use with extreme caution in a chemical fume hood).[9]

-

-

Mixing: After each solvent addition, cap and shake the test tube vigorously for 30 seconds.[7]

-

Observation: Record whether the solid dissolves completely. A color change or precipitate formation in H₂SO₄ is interpreted as soluble.[9]

-

Interpretation:

-

Solubility in 5% HCl: Indicates the presence of a basic functional group (the quinoline nitrogen).

-

Insolubility in Water, 5% NaOH, and 5% HCl: Suggests a neutral compound.

-

Solubility in Conc. H₂SO₄: Indicates the presence of a nitrogen atom, and/or other functional groups like alkenes or alcohols.

-

The workflow for this qualitative assessment is outlined below.

Caption: Decision workflow for qualitative solubility classification.

Part B: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[4]

Protocol:

-

Preparation: For each selected organic solvent, prepare a saturated solution by adding an excess amount of 3-Bromo-4-chloro-2-methylquinoline to a known volume of the solvent in a sealed vial (e.g., add ~100 mg to 5 mL of solvent).

-

Equilibration: Place the vials in an incubator shaker set to a constant temperature (e.g., 25°C) and agitate for at least 24 hours to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess solid has fully settled. Alternatively, centrifuge the samples to expedite phase separation.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).

-

Dilution: Dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., UV-Vis spectroscopy or HPLC).

-

Quantification: Analyze the diluted sample using a calibrated analytical instrument (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the original solubility in mg/mL or mol/L using the measured concentration and the dilution factor. Repeat the experiment at least in triplicate for each solvent to ensure statistical validity.

Data Presentation and Expected Results

The data gathered from the experimental protocols should be compiled into a clear and concise format. The following table provides a template for presenting the predicted and experimentally determined solubility of 3-Bromo-4-chloro-2-methylquinoline in a range of common organic solvents at a standard temperature.

Table 1: Solubility Profile of 3-Bromo-4-chloro-2-methylquinoline at 25°C

| Solvent | Solvent Type | Predicted Solubility | Experimental Solubility (mg/mL) |

| Hexane | Nonpolar | Very Low | Data to be determined |

| Toluene | Nonpolar Aromatic | Low to Medium | Data to be determined |

| Dichloromethane (DCM) | Moderately Polar | High | Data to be determined |

| Diethyl Ether | Moderately Polar | Medium | Data to be determined |

| Ethyl Acetate (EtOAc) | Moderately Polar | High | Data to be determined |

| Acetone | Polar Aprotic | Medium to High | Data to be determined |

| Tetrahydrofuran (THF) | Polar Aprotic | Medium to High | Data to be determined |

| Acetonitrile (ACN) | Polar Aprotic | Medium | Data to be determined |

| Isopropanol | Polar Protic | Low to Medium | Data to be determined |

| Ethanol | Polar Protic | Low | Data to be determined |

| Methanol | Polar Protic | Low | Data to be determined |

| Water | Polar Protic | Very Low / Insoluble | Data to be determined |

| 5% Aqueous HCl | Aqueous Acid | Medium to High | Data to be determined |

Conclusion

This guide provides the necessary theoretical framework and detailed, actionable experimental protocols for researchers to determine the precise solubility profile of this compound. The successful execution of these methods will yield critical data for advancing research and development activities involving 3-Bromo-4-chloro-2-methylquinoline.

References

- Determination of Solubility Class. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from Scribd. [Link]

-

How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone. Retrieved from YouTube. [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

3-Bromo-4-chloroquinoline. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]

-

7-bromo-2-chloro-4-methylquinoline. (n.d.). Chemical Synthesis Database. Retrieved January 19, 2026, from [Link]

-

FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlidePlayer. Retrieved from [Link]

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113. [Link]

-

13.3: Factors Affecting Solubility. (2023, July 7). Chemistry LibreTexts. [Link]

Sources

- 1. 3-Bromo-4-chloro-2-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. m.youtube.com [m.youtube.com]

- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Potential Biological Activity of Substituted 2-Methylquinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Among its many derivatives, substituted 2-methylquinolines represent a particularly promising class, demonstrating a wide spectrum of pharmacological activities. This technical guide synthesizes current research to provide an in-depth analysis of the structure-activity relationships (SAR), mechanisms of action, and therapeutic potential of these compounds. We will explore their significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, offering detailed experimental protocols and mechanistic insights to guide future drug discovery and development efforts. The versatility in synthesis and the ability to modulate activity through targeted substitutions make the 2-methylquinoline core a fertile ground for the development of next-generation therapeutics.[2]

The 2-Methylquinoline Scaffold: A Versatile Core in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is found in numerous natural alkaloids and synthetic compounds with a vast range of biological activities.[3][4] The introduction of a methyl group at the C-2 position (forming quinaldine) fundamentally influences the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, dictates its interaction with biological targets. Further substitutions on the quinoline ring system allow for the fine-tuning of these properties, enabling the rational design of potent and selective therapeutic agents.[5]

The significance of the 2-methylquinoline scaffold lies in its synthetic accessibility and the diverse biological landscape it can navigate. Research has consistently shown that modifications to this core can yield compounds with potent activities against cancer cell lines, pathogenic microbes, inflammatory pathways, and neurodegenerative processes.[6][7][8][9]

Key Biological Activities & Mechanisms

Anticancer Activity

Substituted 2-methylquinolines have emerged as a robust class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines, including HeLa (cervical), PC3 (prostate), and MCF-7 (breast).[6] Their mechanisms of action are diverse and often multifactorial.[10][11]

Structure-Activity Relationships (SAR):

-

Lipophilicity: A direct correlation often exists between a compound's lipophilicity (log P) and its cytotoxic effects. Increased lipophilicity can enhance membrane permeability, leading to higher intracellular concentrations. For instance, 2-arylquinoline derivatives with higher cLogP values have shown better IC50 values against HeLa and PC3 cells.[6]

-

Substituents at C-4: The introduction of an amino side chain at the C-4 position can facilitate antiproliferative activity. The length of this alkylamino chain is critical, with a two-carbon linker often being optimal for potency.[5]

-

Substituents at C-6 and C-8: Halogenation at these positions, such as with fluorine, can significantly impact activity. For example, 6,8-Difluoro-2-methylquinolin-4-amine is a compound of interest for its potential anticancer effects.[10]

-

Substituents at C-7: Large, bulky alkoxy groups, such as a benzyloxy group, at the C-7 position have been identified as beneficial pharmacophoric features for antiproliferative activity.[12]

Mechanisms of Action:

-

Induction of Apoptosis: Many quinoline derivatives exert their anticancer effects by triggering programmed cell death. This can occur through the intrinsic pathway, involving the modulation of Bcl-2 family proteins (like Bax) and activation of caspases.[10][13]

-

Cell Cycle Arrest: These compounds can interfere with the cell cycle, causing arrest at specific checkpoints (e.g., G2/M phase) and preventing cancer cell division.[2][10]

-

Inhibition of Key Signaling Pathways: The anticancer activity is often linked to the inhibition of critical signaling pathways that are hyperactive in cancer cells, such as the PI3K/Akt/mTOR pathway.[10]

-

Tubulin Polymerization Inhibition: Certain 2-methylquinoline derivatives can disrupt microtubule dynamics by inhibiting tubulin polymerization, a mechanism shared with established anticancer drugs.[2]

Table 1: Cytotoxicity of Selected 2-Methylquinoline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |

| Quinoline 13 | HeLa (Cervical) | 8.3 | 2-aryl, C-6 substitution | [6] |

| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | 4-acetamido-2-methyl-THQ | [6] |

| Quinoline 12 | PC3 (Prostate) | 31.37 | 2-aryl, C-6 substitution | [6] |

| Compound 10g | Various | < 1.0 | 7-(4-fluorobenzyloxy), 4-amino side chain | [12] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of substituted 2-methylquinolines on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, PC3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test 2-methylquinoline derivative in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations. Causality Note: DMSO is used to solubilize lipophilic compounds, but its final concentration in the well should be kept low (<0.5%) to avoid solvent-induced toxicity.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium alone (negative control) and wells with a known cytotoxic agent like Doxorubicin (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity

The quinoline core is present in several antibacterial drugs, and substituted 2-methylquinolines have shown significant potential against a variety of pathogens, including multidrug-resistant strains.[8][14]

Structure-Activity Relationships (SAR):

-

8-Hydroxy Group: The presence of a hydroxyl group at the C-8 position is often a key structural fragment for antibacterial activity. This group can act as a chelating agent for metal ions essential for bacterial enzyme function. Blocking this phenolic group, for instance through methylation, often leads to a loss of activity.[13]

-

Substitutions on the Ring: Different substitutions can confer activity against specific types of bacteria. Quinoline-2-one derivatives have shown promise against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[14]

-

Side Chains: The addition of specific side chains, such as sulfonamides or carboxamides, can enhance antimicrobial efficacy.[13][15]

Mechanisms of Action:

-

Enzyme Inhibition: A primary mechanism involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.

-

Biofilm Inhibition: Some derivatives can effectively inhibit the formation of bacterial biofilms, which are communities of bacteria that are notoriously resistant to conventional antibiotics.[14]

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases. Substituted 2-methylquinolines have been investigated as anti-inflammatory agents that target key enzymatic pathways in the inflammatory cascade.[7][16]

Mechanisms of Action:

-

COX/LOX Inhibition: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some quinoline derivatives can inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins.[1][7]

-

Cytokine Modulation: They can modulate the production of pro-inflammatory cytokines like TNF-α.[7]

-

NF-κB Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation. Quinoline derivatives have been shown to inhibit this pathway, preventing the transcription of multiple inflammatory genes.[17]

Neuroprotective Activity

Emerging research highlights the potential of 2-methylquinoline derivatives in the context of neurodegenerative diseases like Parkinson's and Alzheimer's.[9][18][19]

Mechanisms of Action:

-

Antioxidant Properties: Many neurodegenerative disorders are associated with high levels of oxidative stress. Certain dihydroquinoline derivatives, such as 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), exhibit potent antioxidant effects, reducing oxidative stress markers and protecting neuronal cells.[18][20]

-

Anti-inflammatory Effects: Neuroinflammation is a key component of neurodegeneration. By inhibiting inflammatory pathways in the brain, these compounds can offer neuroprotection.[9][18]

-

Inhibition of Apoptosis: They can suppress apoptotic processes in neurons, preventing cell death induced by neurotoxic insults.[18][19]

Synthesis and Evaluation Workflow

The development of novel 2-methylquinoline derivatives follows a logical progression from chemical synthesis to biological evaluation.

Diagram: General Workflow for 2-Methylquinoline Drug Discovery

Caption: A streamlined workflow from synthesis to in vivo testing.

Future Perspectives & Drug Development

The therapeutic potential of substituted 2-methylquinolines is vast, but several challenges remain on the path to clinical application. Future research should focus on:

-

Lead Optimization: Systematically modifying lead compounds to improve potency, selectivity, and pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).

-

Toxicity Profiling: Rigorous evaluation of cytotoxicity against non-cancerous cell lines and in vivo toxicity studies are crucial to establish a therapeutic window.[13]

-

Target Identification: While many mechanisms are proposed, definitively identifying the specific molecular targets for the most potent compounds will enable more rational drug design.

-

Combination Therapies: Exploring the synergistic effects of 2-methylquinoline derivatives with existing drugs could provide new avenues for treating drug-resistant cancers and infections.

Conclusion

Substituted 2-methylquinolines are a highly versatile and pharmacologically significant class of heterocyclic compounds. Their proven efficacy across anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains establishes them as a privileged scaffold in modern drug discovery. The ability to systematically tune their biological activity through targeted chemical modifications, combined with a growing understanding of their mechanisms of action, ensures that the 2-methylquinoline core will continue to be a source of novel therapeutic candidates for years to come. This guide provides a foundational framework for researchers to build upon, accelerating the translation of these promising compounds from the laboratory to the clinic.

References

- RSC Publishing. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.

- Benchchem. (n.d.).

- Eurekaselect. (n.d.). Review on recent development of quinoline for anticancer activities.

- NIH. (n.d.). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC.

- ResearchGate. (n.d.). Synthesis of substituted 2-methylquinolines under different reaction conditions: selected examples.

- Spandidos Publications. (2021, July 1). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion.

- ResearchGate. (2025, August 10). Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights.

- MDPI. (n.d.). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres.

- Semantic Scholar. (2009, April 1). Antimicrobial Activities of 2-Methyl-8-Hydroxyquinoline and Its Derivatives against Human Intestinal Bacteria.

- MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.

- ACS Publications. (n.d.). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.

- PubMed. (n.d.).

- NIH. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.

- PubMed. (2019, January 15).

- Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule.

- MDPI. (n.d.).

- ResearchGate. (2025, October 30).

- ResearchGate. (2025, August 9). Antimicrobial Activities of 2-Methyl-8-Hydroxyquinoline and Its Derivatives against Human Intestinal Bacteria | Request PDF.

- Benchchem. (n.d.).

- International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20).

- Benchchem. (n.d.). The Anti-Inflammatory Potential of Quinoline-2-Carboxylic Acid: A Technical Guide.

- NIH. (2022, October 5).

- PubMed. (2024, March 19). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis.

- NIH. (n.d.). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC.

- Allied Academies. (n.d.).

- Bohrium. (2023, October 13). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.

- ResearchGate. (2023, October 9). (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.

- PubMed. (n.d.).

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alliedacademies.org [alliedacademies.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. cris.bgu.ac.il [cris.bgu.ac.il]

- 19. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

Synthesis of 3-Bromo-4-chloro-2-methylquinoline precursors

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-chloro-2-methylquinoline Precursors

Introduction

Substituted quinolines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Their versatile biological activities, including antimalarial, anticancer, and antibacterial properties, make them a subject of intense research in drug discovery.[2][3] 3-Bromo-4-chloro-2-methylquinoline, in particular, is a valuable synthetic intermediate, offering multiple reactive sites for further functionalization. Its synthesis requires a strategic, multi-step approach beginning with readily available starting materials. This guide provides a detailed exploration of the synthesis of its key precursors, grounded in established chemical principles and supported by field-proven protocols. We will dissect the synthetic pathway, explain the causality behind experimental choices, and provide comprehensive, step-by-step methodologies for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 3-bromo-4-chloro-2-methylquinoline, reveals a clear and efficient synthetic pathway. The strategy hinges on constructing the quinoline core first, followed by sequential halogenations.

The primary disconnection at the C-Br bond points to 4-chloro-2-methylquinoline as the immediate precursor. The subsequent disconnection of the C-Cl bond suggests that this intermediate can be synthesized from 2-methyl-4-hydroxyquinoline . This 4-hydroxyquinoline core is a classic heterocyclic structure readily assembled from basic aromatic amines and β-dicarbonyl compounds via well-established named reactions. This step-wise approach allows for precise control over the introduction of each substituent.

Caption: Retrosynthetic pathway for 3-bromo-4-chloro-2-methylquinoline.

Part 1: Synthesis of the Quinoline Core: 2-Methyl-4-hydroxyquinoline

The foundational step in this synthesis is the construction of the 2-methyl-4-hydroxyquinoline ring system. While several methods exist for quinoline synthesis, such as the Combes[1][4][5] and Doebner-von Miller reactions[2][6][7], the Conrad-Limpach-Knorr synthesis is exceptionally well-suited for preparing 4-hydroxyquinolines. This method proceeds in two distinct, reliable stages: the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[8][9]

It is crucial to recognize that 4-hydroxyquinolines exist in tautomeric equilibrium with their 4(1H)-quinolinone form. The quinolinone tautomer is generally the more stable and is the species that reacts in the subsequent chlorination step.

Mechanism: The Conrad-Limpach Synthesis

The reaction begins with the condensation of aniline and ethyl acetoacetate. Under milder conditions (typically below 140°C), this forms the kinetic product, ethyl 3-aminocrotonate, via attack from the amine onto the acetyl carbonyl. However, heating at higher temperatures, or conducting the reaction under conditions that allow for equilibration, favors the formation of the thermodynamic product, ethyl β-anilinocrotonate (an enamine), from attack at the ester carbonyl followed by elimination.[8] This enamine intermediate is then cyclized at very high temperatures (approx. 250°C) in a high-boiling solvent. This intramolecular cyclization is an electrophilic attack by the carbonyl carbon of the crotonate onto the aniline ring, followed by the elimination of ethanol to form the stable quinoline ring.

Sources

- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combes Quinoline Synthesis [drugfuture.com]

- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 6. iipseries.org [iipseries.org]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Strategic Functionalization of 3-Bromo-4-chloro-2-methylquinoline

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical reactivity centered on the bromine atom of 3-Bromo-4-chloro-2-methylquinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, and understanding the selective functionalization of its halogenated derivatives is paramount for the synthesis of novel therapeutic agents.[1][2] This document moves beyond simple procedural outlines to explore the underlying principles that govern reaction selectivity and efficiency, offering field-proven insights for practical application.

Molecular Architecture and Electronic Landscape

The reactivity of 3-bromo-4-chloro-2-methylquinoline is dictated by the interplay of its structural and electronic features. The quinoline core, an electron-deficient aromatic system, influences the reactivity of its substituents. The key challenge and opportunity lie in the differential reactivity of the C3-Br and C4-Cl bonds.

-

C3-Bromine Atom: Positioned on the pyridine ring, the C-Br bond is influenced by the electron-withdrawing nitrogen atom. However, its reactivity is primarily exploited in transition-metal-catalyzed cross-coupling reactions due to the established reactivity trend of C-I > C-Br > C-Cl for oxidative addition to a palladium(0) center.[3]

-

C4-Chlorine Atom: The C-Cl bond is activated towards nucleophilic aromatic substitution (SNAr) due to its para-relationship with the ring nitrogen, which can stabilize the intermediate Meisenheimer complex.[4][5]

-

C2-Methyl Group: This group exerts a modest electronic donating effect, slightly modulating the overall electron density of the pyridine ring.

This inherent electronic differentiation allows for the selective and sequential functionalization of the molecule, making it a versatile building block.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed reactions are the most robust and versatile methods for modifying the C3-Br bond, offering a predictable pathway for introducing diverse molecular fragments.[1][2] The higher reactivity of the C-Br bond over the C-Cl bond allows for selective coupling at the 3-position.[3]

General Catalytic Cycle

The mechanism for these transformations generally follows a three-step catalytic cycle involving a palladium(0) active species.[2][6]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a premier method for forming C-C bonds by coupling the bromoquinoline with an organoboron compound. The choice of catalyst, ligand, and base is critical for success.[1][7]

Comparative Catalyst Systems for Bromoquinoline Arylation

| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Key Insights |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90-110 | 75% | A classic, reliable system for general-purpose coupling.[1] |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane | 100 | 85-95% | dppf is effective for a broad range of boronic acids. |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | >90% | Bulky monophosphine ligands like XPhos excel with sterically hindered substrates.[1] |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | THF/H₂O | 80 | >90% | Highly active catalyst system, often allowing for lower temperatures. |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 3-bromo-4-chloro-2-methylquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) in the reaction solvent. Add this catalyst mixture to the Schlenk tube.

-

Solvent Addition: Add anhydrous solvent (e.g., Toluene, 0.1 M concentration relative to the bromoquinoline).

-

Reaction: Seal the tube and heat the mixture in an oil bath at 100°C. Monitor the reaction's progress using TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel.

B. Sonogashira Coupling

This reaction facilitates the formation of a C-C bond between the bromoquinoline and a terminal alkyne, a transformation crucial for creating rigid molecular scaffolds.[8][9] It typically employs a dual-catalyst system of palladium and copper(I).[8]

Experimental Protocol: Sonogashira Coupling

-

Setup: To a Schlenk tube under an inert atmosphere, add 3-bromo-4-chloro-2-methylquinoline (1.0 equiv), Pd(PPh₃)₄ (3 mol%), and CuI (5 mol%).

-

Reagent Addition: Add anhydrous solvent (e.g., THF or DMF), followed by the terminal alkyne (1.5 equiv) and a base such as triethylamine (NEt₃, 2.0 equiv).

-

Reaction: Stir the mixture at room temperature or heat gently (40-60°C) until the starting material is consumed (monitored by TLC/LC-MS).

-

Work-up: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

C. Buchwald-Hartwig Amination

For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice, offering broad substrate scope and functional group tolerance.[6][10] The selection of a suitable phosphine ligand is essential for high yields.[11]

Experimental Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2 mol%), a suitable ligand (e.g., RuPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu, 1.4 equiv).[3]

-

Reagent Addition: Add 3-bromo-4-chloro-2-methylquinoline (1.0 equiv) and the desired amine (1.2 equiv), followed by an anhydrous solvent like THF or toluene.[12]

-